molecular formula C14H16N8 B2672543 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-65-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2672543
CAS No.: 2201249-65-0
M. Wt: 296.338
InChI Key: GIACFMJRZCMMMH-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic compound that contains several heterocyclic rings, including a triazole ring and a pyrimidine ring . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Triazoles can be synthesized with high yield and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. Triazoles, a key component of this compound, are five-membered heterocycles with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazoles are known to readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can undergo various chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have significant applications in pharmaceuticals, agrochemicals, and material science. The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines using enaminones as building blocks has been explored. These compounds demonstrated inhibition effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil, indicating their potential as antitumor agents. Additionally, their antimicrobial activity was also evaluated, showcasing their broad utility in medicinal chemistry (Riyadh, 2011).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives highlight the importance of heterocyclic compounds in developing new antimicrobial agents. These derivatives exhibited pronounced antimicrobial activity, underscoring the relevance of exploring heterocyclic chemistry for potential therapeutic applications (Bhuiyan et al., 2006).

N-Amination and Oxidation Reactions

The N-amination and subsequent oxidation of fused imidazoles and triazoles present a methodological advancement in organic synthesis, allowing for the formation of novel azo compounds. This process demonstrates the versatility of heterocyclic amines in synthetic chemistry and their potential applications in material science (Glover & Rowbottom, 1976).

Synthesis in Supercritical Carbon Dioxide

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, in supercritical carbon dioxide showcases an eco-friendly and efficient method for pharmaceutical synthesis. This approach highlights the growing interest in using supercritical fluids as alternative solvents for chemical reactions, reducing environmental impact and improving reaction efficiency (Baklykov et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, leading to their diverse biological activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in the field .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-17-18-12-4-5-13(19-22(10)12)21-8-11(9-21)20(2)14-15-6-3-7-16-14/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACFMJRZCMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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